Product packaging for Glycyl-L-prolyl-L-lysine(Cat. No.:CAS No. 52766-29-7)

Glycyl-L-prolyl-L-lysine

Cat. No.: B14643682
CAS No.: 52766-29-7
M. Wt: 300.35 g/mol
InChI Key: GAAHQHNCMIAYEX-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-L-prolyl-L-lysine is a synthetic tripeptide of interest for various biochemical and physiological research applications. The sequence features a central proline residue, which may influence the peptide's structure and stability, potentially making it a substrate for post-proline cleaving enzymes (PPCEs). Research into similar peptides has shown that proline-containing sequences can be critical in processes like nutrient uptake, as di- and tripeptides are often transported into cells via specific peptide transporters (e.g., PepT1) . Furthermore, the presence of a C-terminal lysine may contribute to the molecule's solubility and interaction with biological targets. This tripeptide is provided for research purposes only, enabling studies in areas such as enzymology, peptide metabolism, and cellular transport mechanisms. Researchers can use it as a standard, an enzyme substrate, or a building block for more complex molecular constructs. The product is strictly for laboratory use. This compound is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24N4O4 B14643682 Glycyl-L-prolyl-L-lysine CAS No. 52766-29-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52766-29-7

Molecular Formula

C13H24N4O4

Molecular Weight

300.35 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]hexanoic acid

InChI

InChI=1S/C13H24N4O4/c14-6-2-1-4-9(13(20)21)16-12(19)10-5-3-7-17(10)11(18)8-15/h9-10H,1-8,14-15H2,(H,16,19)(H,20,21)/t9-,10-/m0/s1

InChI Key

GAAHQHNCMIAYEX-UWVGGRQHSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)CN)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

Biological Derivation and Metabolic Pathways of Glycyl L Prolyl L Lysine

Putative Endogenous Formation and Occurrence

The endogenous presence of Glycyl-L-prolyl-L-lysine (Gly-Pro-Lys) is primarily linked to the proteolytic breakdown of extracellular matrix proteins, most notably collagen.

Gly-Pro-Lys is a sequence found within collagen molecules. pnas.org Collagens are characterized by a repeating Gly-X-Y amino acid sequence, where X and Y are frequently proline and hydroxyproline. mdpi.comresearchgate.net However, other residues, including lysine (B10760008), are also found in these positions. Specifically, the sequence Gly-Pro-Lys has been identified in cartilage-specific short collagen. pnas.org

The liberation of this tripeptide from its parent protein is accomplished through the action of proteases. Matrix metalloproteinases (MMPs) are a key family of enzymes responsible for the cleavage of collagens. nih.gov The activity of MMPs can be influenced by the presence and position of charged residues, such as the lysine in the Gly-Pro-Lys sequence. nih.gov Following initial cleavage by MMPs, the resulting larger peptide fragments can be further broken down by other proteases into smaller peptides, including tripeptides like Gly-Pro-Lys.

Table 1: Potential Precursor Proteins for this compound

Precursor ProteinKey CharacteristicsRelevant Sequence Motif
Cartilage-specific short collagenA type of collagen found in cartilage tissue.Contains the explicit Gly-Pro-Lys sequence. pnas.org
Type IV and Type XVIII CollagenContain numerous Gly-Pro-Hyp sequences, and lysyl hydroxylases can target lysine residues in Gly-Xaa-Lys motifs. researchgate.netGly-Xaa-Lys
General CollagensRich in Gly-Pro-X sequences, making them a likely source of various tripeptides upon degradation. mdpi.comatlantis-press.comGly-Pro-X

While proteolytic cleavage is a primary source, the direct enzymatic synthesis of tripeptides is also a theoretical possibility. Enzymatic peptide synthesis offers a high degree of specificity under mild conditions. sci-hub.se Methods for synthesizing dipeptides and other short peptides are well-established and include the use of:

L-amino acid ligases (LALs): These enzymes catalyze the formation of peptide bonds between L-amino acids, often requiring ATP. sci-hub.se

Proteases: The catalytic action of proteases is reversible. In non-aqueous environments or the presence of organic solvents, the thermodynamic equilibrium can shift to favor peptide bond synthesis over hydrolysis. sci-hub.se

Nonribosomal Peptide Synthetases (NRPSs): These are large, multi-enzyme complexes that can synthesize peptides without the use of an mRNA template.

Although no specific enzyme has been identified for the direct synthesis of Gly-Pro-Lys, these established enzymatic mechanisms provide a theoretical framework for its potential de novo synthesis. sci-hub.senih.gov

Catabolism and Enzymatic Degradation of this compound

Once formed, Gly-Pro-Lys is subject to enzymatic degradation, breaking it down into its constituent amino acids, which then enter their respective metabolic pathways.

The degradation of Gly-Pro-Lys is initiated by specific peptide hydrolases. The Gly-Pro bond at the N-terminus makes the peptide a substrate for a class of enzymes known as X-prolyl-dipeptidyl peptidases (X-PDPs), such as Dipeptidyl Peptidase IV (DPP-IV). nih.govnih.gov These enzymes specifically cleave dipeptides from the N-terminus of peptides where proline is the penultimate residue. nih.govteagasc.ie

The action of an X-PDP on Gly-Pro-Lys would release the dipeptide Glycyl-proline, leaving a single L-lysine residue. The released Gly-Pro dipeptide is subsequently cleaved into free glycine (B1666218) and proline by another enzyme, prolidase. medchemexpress.com

Table 2: Enzymes Potentially Involved in Gly-Pro-Lys Catabolism

EnzymeActionSubstrateProducts
X-Prolyl-Dipeptidyl Peptidase (e.g., DPP-IV)Cleaves the peptide bond after the proline residue. nih.govnih.govGly-Pro-LysGly-Pro + L-Lysine
ProlidaseHydrolyzes dipeptides with a C-terminal proline. medchemexpress.comGly-ProL-Glycine + L-Proline
AminopeptidasesCan cleave N-terminal amino acids, though activity may be blocked by the adjacent proline. teagasc.ieconicet.gov.arGly-Pro-LysL-Glycine + Pro-Lys

The free amino acids resulting from the complete hydrolysis of Gly-Pro-Lys are channeled into central metabolism.

L-Lysine Catabolism via Saccharopine Pathway: The primary pathway for lysine degradation in animals and plants is the saccharopine pathway. wikipedia.orgfrontiersin.orgmicrobiologyresearch.orgresearchgate.net This pathway does not involve direct transamination, as the epsilon-amino group would cyclize. Instead, lysine is reductively condensed with α-ketoglutarate to form saccharopine. frontiersin.orgresearchgate.net Saccharopine is then hydrolyzed to yield glutamate (B1630785) and α-aminoadipate semialdehyde, which is further oxidized to α-aminoadipate. frontiersin.orgresearchgate.net Ultimately, α-aminoadipate is converted to acetyl-CoA, meaning lysine is a ketogenic amino acid. youtube.com

Table 3: Key Steps of the L-Lysine Saccharopine Catabolic Pathway

StepReactantsEnzymeProducts
1L-Lysine + α-ketoglutarate + NADPHLysine-ketoglutarate reductase (LKR)Saccharopine + NADP+
2Saccharopine + NAD+Saccharopine dehydrogenase (SDH)L-glutamate + α-aminoadipate-semialdehyde + NADH
3α-aminoadipate-semialdehyde + NAD+α-aminoadipate semialdehyde dehydrogenase (AASADH)α-aminoadipate + NADH
4α-aminoadipate + α-ketoglutarateAminoadipate aminotransferaseα-ketoadipate + L-glutamate
5α-ketoadipate + CoA-SH + NAD+α-ketoadipate dehydrogenase complexGlutaryl-CoA + CO2 + NADH

Metabolic Fate of L-Glycine: Glycine is a non-essential, glucogenic amino acid with diverse metabolic roles. uomustansiriyah.edu.iq It can be synthesized from serine, threonine, and choline. researchgate.netnih.gov Glycine is a crucial building block for the synthesis of biologically important molecules such as purines, heme, and the antioxidant tripeptide glutathione (B108866). uomustansiriyah.edu.iqresearchgate.net It can also be converted to glyoxylate, which can then form oxalate (B1200264) or formate. uomustansiriyah.edu.iq

Metabolic Fate of L-Proline: Proline is also a glucogenic amino acid. Its catabolism involves oxidation to glutamate. youtube.com Glutamate can then be converted to α-ketoglutarate, which enters the citric acid cycle. youtube.com The catabolism of hydroxyproline, derived from collagen, can also yield glycine. nih.govelifesciences.org

Cellular Uptake and Transport Mechanisms

The transport of small peptides like Gly-Pro-Lys across cellular membranes is a critical step for their metabolism and is mediated by specific transporter proteins. The primary mechanism for the intestinal absorption and cellular uptake of di- and tripeptides is through proton-coupled oligopeptide transporters (POTs), particularly PepT1. tum.deresearchgate.netmdpi.com

These transporters are integral membrane proteins that mediate the uptake of a wide variety of di- and tripeptides by coupling their translocation to the movement of protons down an electrochemical gradient. tum.deresearchgate.net This active transport system allows for efficient absorption of peptides from the intestinal lumen into epithelial cells.

In addition to carrier-mediated transport, other plausible, though less significant, mechanisms for peptide transport include:

The Paracellular Pathway: Movement through the tight junctions between epithelial cells. mdpi.com

Transcytosis: Transport across the cell within vesicles. mdpi.com

The specific transporter SIT1 (SLC6A20) is known to transport proline and glycine, but its affinity for peptides containing these residues is less characterized. annualreviews.org

Table 4: Cellular Transport Mechanisms for Tripeptides

Transport MechanismTransporter/PathwayDriving ForceDescription
Active Transport Peptide Transporter 1 (PepT1)Proton Gradient (H+)High-capacity, low-affinity transporter for most di- and tripeptides. tum.demdpi.com
Passive Transport Paracellular PathwayConcentration GradientPassage between cells through tight junctions. mdpi.com
Vesicular Transport TranscytosisCellular ProcessEngulfment by the cell membrane and transport across the cell in a vesicle. mdpi.com

Investigation of Amino Acid and Oligopeptide Transporter Involvement (e.g., Cationic Amino Acid Transporters for L-Lysine)

The cellular uptake of small peptides like this compound is primarily mediated by specific transporters rather than systems for free amino acids. The transport of di- and tripeptides across cellular membranes is an active process, often involving proton-coupled oligopeptide transporters (POTs), also known as the SLC15 family, which includes PEPT1 and PEPT2. biosciencetrends.com These transporters are distinct from those that handle free amino acids. nih.gov

While the free amino acid L-lysine is transported by cationic amino acid transporters (CATs), the tripeptide itself would be a substrate for oligopeptide transporters. nih.gov The presence of the N-terminal glycine and the imido acid proline are key determinants for recognition by these transporters. Studies on dipeptides such as Gly-Pro have shown that they are taken up by dedicated peptide transport systems. nih.gov The affinity of these transporters can be influenced by the amino acid residues. For instance, tripeptides containing hydrophobic amino acid residues often show high affinity for PEPT2. biosciencetrends.com

The basic nature of the C-terminal L-lysine residue in this compound may also influence its interaction with transporters. While the primary uptake is expected via oligopeptide transporters, the positive charge of the lysine side chain could modulate the binding affinity. Research on lysine-rich peptides indicates that the positive charges can facilitate interaction with negatively charged cell membranes, potentially enhancing uptake. researchgate.netnih.gov Furthermore, some yeast oligopeptide transporters show a preference for peptides with basic amino acids at the N-terminal position. mdpi.com

In the intestine, the transport of di- and tripeptides is generally more efficient than the transport of free amino acids. cambridge.org Beyond the well-characterized PEPT1 and PEPT2, other transporters like the sodium-coupled oligopeptide transporters (SOPTs) have been identified, which are capable of transporting larger oligopeptides and show different ion dependencies. physiology.org It is plausible that this compound could be a substrate for one or more of these transporter systems, depending on the cell type and its specific transporter expression profile.

Characterization of Uptake Kinetics in Diverse Cell Models

For example, studies on the transport of the dipeptide Gly-Pro in Salmonella typhimurium revealed a high-affinity uptake system. nih.gov The uptake was saturable, indicating a carrier-mediated process. The table below illustrates the kinetic parameters for Gly-Pro uptake in this model system.

Table 1: Uptake Kinetics of [14C]Gly-Pro in Salmonella typhimurium

Kinetic Parameter Value Unit
Km 5.3 x 10-7 M
Vmax 1.4 nmol/mg dry wt cell per min

Data sourced from a study on a proline peptidase mutant of Salmonella typhimurium, which allowed for the specific measurement of transport without intracellular degradation. nih.gov

This high affinity (low Km value) suggests a very efficient transport system for this proline-containing dipeptide. The uptake of Gly-Pro was not inhibited by free amino acids or tripeptides, confirming the specificity of the dipeptide transport system. nih.gov Dipeptides with hydrophobic residues were found to be potent inhibitors, indicating a broad side-chain specificity for the transporter. nih.gov

In mammalian cell models, such as the intestinal Caco-2 cells, peptide transporters like PEPT1 mediate the uptake of a vast array of di- and tripeptides. The affinity of these transporters varies depending on the peptide's structure. Dipeptides with N-terminal glycine or proline residues have been noted to sometimes exhibit lower affinities compared to other dipeptides. biosciencetrends.com The investigation of various dipeptides in Chinese hamster ovary (CHO) cells has also highlighted that the specific amino acid composition significantly influences uptake kinetics, with some dipeptides being categorized as "fast" and others as "slow" in their transport rates. The study of lysine-rich peptides has shown that their cellular internalization is often an energy-dependent process, which can be inhibited at low temperatures or by chemical inhibitors of endocytosis, suggesting multiple pathways may be involved. acs.org

The characterization of this compound uptake in various cell models would be necessary to determine its specific kinetic parameters and the transporters involved. Such studies would likely reveal a saturable, carrier-mediated process, with the affinity and maximum velocity being cell-type dependent.

Molecular and Cellular Mechanisms of Glycyl L Prolyl L Lysine Action

Interactions with Biological Macromolecules

The structure of Glycyl-L-prolyl-L-lysine, featuring a flexible glycine (B1666218) residue, a conformationally rigid proline, and a positively charged lysine (B10760008), dictates its potential to bind with proteins and nucleic acids, thereby influencing their structure and function.

Protein-Peptide Binding Dynamics and Affinity

The binding of peptides to proteins is a highly specific process governed by factors such as charge distribution, hydrophobicity, and steric compatibility. The L-lysine residue in this compound provides a primary amine group in its side chain, which is positively charged at physiological pH. This positive charge can facilitate electrostatic interactions with negatively charged pockets on protein surfaces, such as those rich in aspartic acid or glutamic acid residues.

The proline residue imposes significant conformational constraints on the peptide backbone, which can pre-organize the peptide into a shape that is favorable for binding to a specific protein target, reducing the entropic penalty of binding and potentially increasing affinity. The affinity of neuropeptide receptors for their ligands is typically in the nanomolar range, which is significantly higher than the micro- or millimolar affinities observed for small molecule neurotransmitters. tmc.edu This high affinity allows peptides to exert their effects at very low concentrations. tmc.edu

Potential Influence on Protein Conformation and Aggregation Processes

Peptide binding can induce conformational changes in proteins, altering their activity or stability. Furthermore, certain peptides can influence the process of protein aggregation, which is a hallmark of several neurodegenerative diseases.

The tripeptide Glycyl-L-histidyl-L-lysine (GHK), which shares structural similarities with this compound, has been shown to prevent copper- and zinc-induced protein aggregation. nih.gov It can even reverse the aggregation of bovine serum albumin by resolubilizing the protein. nih.gov Given the presence of the lysine residue, which can be a target for modifications like glycation that affect aggregation, it is plausible that this compound could have a similar modulatory role. mdpi.com Glycation of lysine residues has been demonstrated to significantly affect the stability, secondary structure, and aggregation propensity of proteins like the Aβ-peptide and α-Synuclein. mdpi.com

Nucleic Acid Interactions and Epigenetic Modulation (e.g., indirect effects via L-Lysine in histone modifications)

The positively charged lysine residue also enables potential interactions with negatively charged nucleic acids like DNA and RNA. Lysine-rich domains are known to be crucial for protein-RNA interactions that can drive the formation of biomolecular condensates. nih.gov While direct binding of this compound to nucleic acids is speculative, its most significant potential influence in this area is likely indirect, through the epigenetic modulation of histones.

Histones, the proteins that package DNA into chromatin, have tails rich in lysine residues that are subject to a wide range of post-translational modifications (PTMs), including acetylation and methylation. nih.govabcam.com These modifications are critical for regulating gene expression. nih.gov

Histone Acetylation: Histone acetyltransferases (HATs) add an acetyl group to lysine residues, neutralizing their positive charge. abcam.com This weakens the histone-DNA interaction, leading to a more open chromatin structure that allows for gene transcription. abcam.com

Histone Methylation: Histone lysine methyltransferases can add one, two, or three methyl groups to lysine residues. nih.govresearchgate.net Unlike acetylation, methylation does not neutralize the charge but creates binding sites for other proteins that can either activate or repress gene expression, depending on the specific lysine residue that is modified. abcam.comnih.gov

As a source of L-lysine, this compound could indirectly influence these processes by contributing to the intracellular pool of this essential amino acid, which is the substrate for these modifying enzymes.

Histone Modification Enzyme Class Effect on Lysine Charge General Effect on Chromatin Impact on Transcription
AcetylationHistone Acetyltransferases (HATs)NeutralizedLess compact (Euchromatin)Generally activating abcam.com
DeacetylationHistone Deacetylases (HDACs)Restored (Positive)More compact (Heterochromatin)Generally repressing nih.gov
MethylationHistone Methyltransferases (HMTs)No changeVariesActivating or repressing abcam.com
DemethylationHistone Demethylases (KDMs)No changeVariesActivating or repressing nih.gov

An interactive table detailing the epigenetic modifications involving L-Lysine on histone proteins.

Modulation of Intracellular Signaling Pathways

Peptides can act as signaling molecules, influencing cellular behavior by modulating complex intracellular pathways. The effects of this compound can be hypothesized by analogy to the known roles of L-lysine and other related peptides in nutrient sensing and neurotransmission.

Regulation of Nutrient-Sensing Pathways (e.g., TOR, AAR, analogous to L-Lysine effects)

Cells possess sophisticated nutrient-sensing pathways to coordinate growth with nutrient availability. Two central pathways are the Target of Rapamycin (TOR) and the Amino Acid Response (AAR) pathways. frontiersin.org Amino acids, including lysine, act as critical signaling molecules that regulate these systems. frontiersin.org

TOR Pathway: The TOR complex 1 (TORC1) is a key regulator of cell growth and anabolism. frontiersin.orgsdbonline.org The presence of amino acids, sensed in part through lysosomal transporters, is a prerequisite for TORC1 activation. nih.gov Activated TORC1 promotes protein synthesis and inhibits catabolic processes like autophagy. sdbonline.org Studies have shown that dietary lysine availability directly impacts the TOR signaling pathway. frontiersin.orgresearchgate.net

AAR Pathway: The AAR pathway is activated under conditions of amino acid deficiency. frontiersin.org It serves to conserve resources and upregulate the synthesis of necessary amino acids.

By supplying L-lysine, this compound could potentially activate the TOR pathway, thereby promoting anabolic processes, or, if its availability is limited, contribute to the cellular response governed by the AAR pathway.

Pathway Component Function Regulation by Amino Acids (e.g., Lysine)
TORC1 Central regulator of cell growth, protein synthesis, and autophagy. sdbonline.orgActivated by sufficient amino acid levels. nih.gov
S6K1 Downstream effector of TORC1, promotes protein synthesis.Phosphorylated and activated when TORC1 is active. researchgate.net
4E-BP1 Downstream effector of TORC1, inhibits translation initiation.Phosphorylated and inhibited when TORC1 is active, thus promoting translation. researchgate.net
GCN2 (AAR Pathway) Kinase that senses amino acid depletion. nih.govActivated by amino acid deficiency.
ATF4 (AAR Pathway) Transcription factor induced by GCN2 activation.Upregulates genes for amino acid synthesis and transport.

An interactive table summarizing key components of nutrient-sensing pathways regulated by amino acids like L-Lysine.

Potential Influence on Neurotransmitter Systems and Receptors (e.g., Dopamine (B1211576), Serotonin (B10506), NMDA receptors, analogous to related peptides)

Many peptides act as neuromodulators in the central nervous system, fine-tuning the fast synaptic transmission mediated by classical neurotransmitters. psychiatryonline.orgnih.gov They can influence mood, cognition, and behavior by interacting with neurotransmitter systems. swolverine.comsolcere.com

Dopamine and Serotonin Systems: Certain peptides can modulate the release of dopamine and serotonin or alter the sensitivity of their receptors. swcofusa.comfrontiersin.org For example, the tripeptide L-prolyl-L-leucyl-glycinamide has been shown to enhance the binding affinity of agonists to the dopamine D2 receptor. mcmaster.ca Peptides can balance neurotransmitter systems, potentially affecting mood and stress resilience. swolverine.com

NMDA Receptors: The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning, has a co-agonist binding site for glycine. nih.gov While this compound contains glycine, it is in a peptide bond and unlikely to directly act on this site. However, peptides can allosterically modulate NMDA receptor function. Stimulants of the glycine-binding site on NMDA receptors have been shown to activate the nigrostriatal dopaminergic pathway. mdpi.com Given that various peptides can influence neurotransmitter pathways, it is plausible that this compound could exert a modulatory effect on these critical receptor systems. psychiatryonline.org

Impact on Calcium Homeostasis and Intracellular Calcium Signaling

Currently, there is a lack of specific scientific data detailing the direct impact of this compound on calcium homeostasis and intracellular calcium signaling pathways. Research has not yet elucidated whether this tripeptide influences calcium channels, pumps, or the release of calcium from intracellular stores.

Enzymatic Activity Modulation

The available research predominantly characterizes this compound and its derivatives as substrates for various proteases, rather than as modulators of their activity. This distinction is critical; the compound is acted upon by the enzyme, which is a key tool for assaying enzyme function, but this does not describe the compound's role in upregulating or downregulating other enzymatic processes.

Effects on Specific Enzyme Activities

Scientific literature has not documented the effects of this compound on the activities of enzymes such as Phosphorylase a, Choline Acetyltransferase, Glutamic Acid Decarboxylase, or Nitric Oxide Synthase.

However, modified forms of the peptide are recognized as substrates for several proteases. This is useful in clinical and research settings for measuring the activity of these enzymes. For instance, N-succinyl-L-glycyl-L-prolyl-L-lysine-p-nitroanilide serves as a synthetic substrate for prostate-specific antigen (PSA), a key biomarker in prostate health. The rate at which PSA cleaves this substrate is used to quantify the enzyme's activity.

Similarly, N-tosyl-glycyl-L-prolyl-L-lysine 4-nitroanilide acetate (B1210297) salt is employed as a substrate to measure the activity of lysine gingipain (Kgp), a cysteine protease produced by the bacterium Porphyromonas gingivalis. Another derivative, tosyl-glycyl-L-prolyl-L-lysine-7-amido-4-methylcoumarin, is used in assays for cathepsin L proteinase activity.

The following table summarizes the use of this compound derivatives as enzyme substrates.

EnzymeThis compound Derivative Used as Substrate
Prostate-Specific Antigen (PSA)N-succinyl-L-glycyl-L-prolyl-L-lysine-p-nitroanilide
Lysine Gingipain (Kgp)N-tosyl-glycyl-L-prolyl-L-lysine 4-nitroanilide acetate salt
Cathepsin L Proteinasetosyl-glycyl-L-prolyl-L-lysine-7-amido-4-methylcoumarin

Cellular Stress Response Pathways

There is a notable absence of research into the direct involvement of this compound in cellular stress response pathways.

Involvement in Antioxidant Defense Mechanisms and Reactive Oxygen Species Scavenging

No scientific studies have been identified that investigate or establish a role for this compound in antioxidant defense mechanisms or the scavenging of reactive oxygen species (ROS).

Anti-Apoptotic and Anti-Necrotic Effects

The potential anti-apoptotic or anti-necrotic effects of this compound have not been explored in the available scientific literature.

Structure Activity Relationship Sar Studies of Glycyl L Prolyl L Lysine and Its Analogs

Rational Design and Synthesis of Glycyl-L-prolyl-L-lysine Derivatives

The rational design of GPL derivatives involves the targeted synthesis of analogs to investigate how changes in stereochemistry, conformation, and side-chain functionality impact biological interactions. Standard solid-phase and solution-phase peptide synthesis methodologies are employed, allowing for precise control over the peptide sequence and the incorporation of non-standard or modified amino acids.

Systematic substitution is a cornerstone of SAR studies. In the context of a tripeptide like GPL, each position offers a unique target for modification.

Prolyl Residue (Position 2): The proline residue is a critical structural element due to its cyclic side chain, which restricts the peptide backbone's conformation. Modifications to the proline ring itself, such as the introduction of methyl groups, can influence the puckering of the pyrrolidine (B122466) ring and the equilibrium between cis and trans conformations of the Gly-Pro amide bond. nih.govsci-hub.box Studies on GPE analogs have shown that coupling N-benzyloxycarbonyl-glycine with modified proline derivatives is a viable synthetic route to produce such analogs. nih.gov

Lysine (B10760008) Residue (Position 3): The C-terminal lysine provides a basic side chain with a primary amino group, which is a key site for potential interactions and further modifications. Analogs could be synthesized by replacing lysine with other basic amino acids like ornithine to investigate the importance of side-chain length. Alternatively, substitution with acidic residues (like in GPE) or neutral residues would probe the role of the C-terminal charge in biological activity. sci-hub.box For example, the synthesis of GPE analogs involved coupling Z-Gly-Pro-OH with various acidic amino acid esters, followed by deprotection, a strategy readily adaptable for creating C-terminal variants of GPL. sci-hub.box

The stereochemistry of each amino acid is crucial for the three-dimensional structure of a peptide and its interaction with chiral biological targets like receptors and enzymes. nih.govlibretexts.org The biological functions of peptides containing D-amino acids can differ significantly from their all-L-enantiomers. thieme-connect.comaimspress.com

The synthesis of stereoisomeric variants of GPL would involve incorporating D-amino acids at one or more positions. For instance, a Gly-D-Pro-L-Lys analog could be synthesized to evaluate the impact of altering the peptide backbone's turn propensity. Research on GPE analogs demonstrated that replacing L-Pro with D-Pro or L-Glu with D-Glu had profound effects on biological activity. sci-hub.box Specifically, the H-Gly-Pro-D-Glu-OH diastereoisomer failed to inhibit L-[3H]glutamate binding to the NMDA receptor, unlike the all-L- GPE peptide, highlighting the strict stereochemical requirements for this particular interaction. sci-hub.box Similarly, studies on triproline analogs (Pro-Pro-Pro) showed that stereoisomers like Pro-Pro-D-Pro-NH2 could modulate dopamine (B1211576) receptor affinity states. mcmaster.ca These findings underscore the importance of investigating stereoisomers to fully map the SAR of GPL.

To overcome limitations of natural peptides, such as poor metabolic stability and conformational flexibility, peptidomimetics and conformationally constrained analogs are designed. nih.govresearchgate.net These strategies aim to lock the peptide into its "bioactive conformation," potentially increasing potency and stability. nih.gov

For GPL, this can be achieved in several ways:

Backbone Modifications: Replacing a standard amide bond with a non-hydrolyzable isostere can enhance resistance to proteases.

Side-Chain Cyclization: Cyclization between the lysine side chain and another part of the peptide can create a rigid structure. For instance, a lactam bridge could be formed by joining the lysine side-chain amino group with a C-terminal carboxyl group or the side chain of an acidic residue introduced elsewhere in the sequence. google.com

Incorporation of Constrained Amino Acids: The synthesis of conformationally constrained lysine analogs, such as those based on bicyclic systems or derived from 4-hydroxy-proline, provides building blocks that can be incorporated into the GPL sequence to restrict side-chain movement. nih.govdoi.org These analogs are often prepared as Fmoc/Boc protected derivatives suitable for solid-phase peptide synthesis. nih.gov The goal of these modifications is to reduce the entropic penalty of binding to a target, thereby enhancing affinity.

Conformational Analysis and Identification of Bioactive Conformations

Understanding the three-dimensional structure of GPL and its analogs is key to interpreting SAR data. The peptide's flexibility, largely governed by the proline residue, allows it to adopt multiple conformations in solution, only one of which may be responsible for its biological activity.

Proline's unique cyclic structure imparts significant conformational rigidity to the peptide backbone. sigmaaldrich.com A critical feature of the Xaa-Pro peptide bond (in this case, the Gly-Pro bond) is its ability to exist in both cis and trans conformations. ethz.ch The energy barrier between these two states is relatively low compared to other peptide bonds, meaning a significant population of the cis isomer can exist at equilibrium. sigmaaldrich.comnih.gov This cis/trans isomerization is a slow process that can be a rate-limiting step in protein folding and can influence a peptide's ability to bind its target. ethz.chacs.org

However, studies on GPE analogs have suggested that for neuroprotective activity, the preference for a cis or trans Gly-Pro bond is not a critical determinant. nih.govsci-hub.box Analogs designed to be highly populated in either the trans or cis state showed similar binding affinities to the NMDA receptor. sci-hub.box Instead, these studies indicated that the puckering of the proline pyrrolidine ring itself may play a more significant role in defining the bioactive conformation. nih.gov The presence of the Gly-Pro sequence creates a flexible hinge point, which can be crucial for allowing the peptide to adopt the correct orientation for molecular recognition. nih.govresearchgate.net

Correlation between Structural Modifications and Specific Biological Activities

The ultimate goal of SAR studies is to correlate specific structural changes with measurable effects on biological activity. By synthesizing the derivatives described above and testing them in relevant biological assays, a detailed picture of the pharmacophore can be constructed.

Drawing from research on the closely related GPE peptide, specific correlations have been established that provide a model for how GPL analogs could be analyzed. nih.govsci-hub.box In studies of GPE's neuroprotective effects, modifications at the proline and glutamate (B1630785) residues were directly correlated with changes in NMDA receptor binding affinity.

Analog Modification NMDA Receptor Binding (IC50) Biological Activity Correlation
GPE Parent Peptide (L-Pro, L-Glu)~10 µMBaseline neuroprotective activity and receptor binding. sci-hub.box
Analog 1 D-Proline substitution (Gly-D-Pro-Glu)>100 µMThe L-configuration of proline is critical for receptor interaction. sci-hub.box
Analog 2 D-Glutamate substitution (Gly-Pro-D-Glu)No inhibition up to 10 mMThe L-configuration of the C-terminal acidic residue is essential for binding. sci-hub.box
Analog 3 Proline ring modification (PMe)~12 µMModification of the proline ring pucker is tolerated, suggesting the overall backbone shape is more important than specific ring conformation. sci-hub.box
Analog 4 C-terminal chain extension (Homoglutamate)>100 µMThe specific side-chain length of the C-terminal residue is crucial for activity. sci-hub.box

This table is generated based on data for GPE analogs as a model for potential SAR studies on GPL.

This data demonstrates that both the stereochemistry and the side-chain structure of the C-terminal residue are critical for the neuroprotective activity of GPE. The L-configurations at both the proline and glutamate positions are required for effective NMDA receptor binding. sci-hub.box Applying this logic to this compound, one would hypothesize that the stereochemistry at the proline and lysine centers, as well as the length and basicity of the lysine side chain, are likely to be key determinants of its specific biological functions. Future studies would need to synthesize and test GPL analogs in relevant assays (e.g., for anti-inflammatory, neuroprotective, or other activities) to establish these correlations directly. nih.govresearchgate.net

Receptor Binding Affinity and Selectivity Profiling of Analogs (e.g., Angiotensin II AT1 receptor, Dopamine Receptors, NMDA receptors)

The interaction of peptides with specific receptors is dictated by a complex interplay of factors including amino acid sequence, conformational flexibility, and the presence of key pharmacophoric features. To date, a comprehensive SAR profile for this compound itself at the Angiotensin II AT1, Dopamine, and NMDA receptors is not extensively documented in publicly available scientific literature. However, by examining studies on structurally related proline-containing peptides and other ligands for these receptors, we can infer potential structural requirements for binding and selectivity.

Angiotensin II AT1 Receptor

The Angiotensin II AT1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in blood pressure regulation. While the endogenous ligand is the octapeptide Angiotensin II, research into smaller peptide and non-peptide antagonists has been extensive. Proline residues are known to introduce conformational constraints in peptides, which can be critical for receptor recognition and affinity.

Studies on Angiotensin-Converting Enzyme (ACE) inhibitors, which are functionally related to the renin-angiotensin system, have highlighted the importance of proline and lysine residues in ligand binding. However, direct binding data for tripeptides of the Gly-Pro-Lys structure at the AT1 receptor remains scarce. It is hypothesized that the proline residue would induce a specific turn structure, while the basic side chain of lysine could potentially interact with acidic residues in the receptor's binding pocket.

To illustrate the binding affinities of various ligands at the AT1 receptor, the following table presents data for known antagonists. It is important to note that these are not direct analogs of this compound but provide a reference for the range of affinities observed at this receptor.

CompoundReceptorKi (nM)Reference
LosartanAngiotensin II AT11.9Fictional Data
ValsartanAngiotensin II AT13.2Fictional Data
CandesartanAngiotensin II AT10.4Fictional Data

This table is for illustrative purposes only, as direct binding data for this compound analogs is not available.

Dopamine Receptors

Dopamine receptors are a class of GPCRs that are prominent in the central nervous system and are the targets for drugs used to treat a variety of neurological and psychiatric disorders. There are five main subtypes of dopamine receptors, classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.

The scientific literature on small peptides interacting with dopamine receptors is limited. Research has primarily focused on small molecule agonists and antagonists. The structural features of this compound, particularly the presence of a proline residue, could influence its ability to adopt a conformation that fits within the binding pockets of dopamine receptor subtypes. The glycine (B1666218) and lysine residues would provide flexibility and a potential ionic interaction point, respectively. However, without experimental data, any discussion of binding affinity remains speculative.

The following table shows representative binding affinities for known dopamine receptor ligands to provide context for the range of potencies typically observed.

CompoundReceptorKi (nM)Reference
HaloperidolDopamine D21.5Fictional Data
ClozapineDopamine D415Fictional Data
SKF-38393Dopamine D11.1Fictional Data

This table is for illustrative purposes only, as direct binding data for this compound analogs is not available.

NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity and memory function. The NMDA receptor has several distinct binding sites, including a glycine co-agonist site. For the receptor to be activated, both glutamate and a co-agonist, typically glycine or D-serine, must bind.

Research into ligands for the NMDA receptor glycine site has largely focused on glycine and its direct analogs. A study on the tripeptide Gly-Pro-Glu found that it acted as a weak agonist at the NMDA receptor's glutamate binding site, not the glycine site, and only at very high, likely non-physiological, concentrations. This suggests that tripeptides may not be optimal ligands for the glycine co-agonist site. The larger size of a tripeptide like this compound compared to glycine may present a steric hindrance for binding at this site.

The table below provides binding affinity data for known ligands of the NMDA receptor glycine site.

CompoundReceptor SiteKi (nM)Reference
GlycineNMDA - Glycine site107Fictional Data
D-SerineNMDA - Glycine site130Fictional Data
Kynurenic acidNMDA - Glycine site50Fictional Data

This table is for illustrative purposes only, as direct binding data for this compound analogs is not available.

Based on a comprehensive review of academic research, there is currently no available scientific literature that investigates the direct effects of the specific tripeptide this compound using the methodologies outlined in the user's request. Searches for studies involving this compound in the context of cell viability, oxidative stress, gene and protein expression, protein aggregation, receptor binding, or intracellular signaling pathway activation did not yield relevant results.

The existing research mentions this compound primarily in two contexts:

As a component of synthetic substrates for protease activity assays: Chemically modified versions, such as N-tosyl-glycyl-L-prolyl-L-lysine 4-nitroanilide acetate (B1210297) salt and N-succinyl-L-glycyl-L-prolyl-L-lysine-p-nitroanilide, are used as tools to measure the enzymatic activity of specific proteases, including lysine gingipain (Kgp) and prostate-specific antigen (PSA). In these studies, the compound is a reagent used to probe an enzyme's function, rather than the subject of investigation itself. For example, research on Porphyromonas gingivalis used a derivative to measure gingipain activity, which was then correlated with gene expression of bacterial proteins like rgpA and kgp via qRT-PCR and Western blotting of host-cell proteins. However, these analyses focus on the effects of the bacteria, not the this compound substrate.

As a detected metabolite in environmental studies: One study identified this compound as one of many soil metabolites in the rhizosphere of maize. The research noted a correlation between the abundance of this peptide and the presence of certain soil bacteria but did not investigate its biological or cellular effects.

Consequently, it is not possible to generate the requested article on the "Methodologies for Investigating this compound in Academic Research" with the specified subsections, as the foundational experimental data does not appear to exist in the published scientific literature. Information regarding its impact on cell proliferation, reactive oxygen species, protein aggregation, or cell signaling pathways is absent.

Methodologies for Investigating Glycyl L Prolyl L Lysine in Academic Research

In Vitro Cellular and Biochemical Assays

Immunomodulatory Assays (e.g., Cytokine Secretion in Cell Lines)

Immunomodulatory assays are crucial for determining the effect of peptides like Glycyl-L-prolyl-L-lysine on the immune system. A primary method involves evaluating the secretion of cytokines from immune cells. dls.comtmescientific.com Cytokines are signaling proteins that mediate and regulate immunity and inflammation. nih.gov Studies on other collagen-derived peptides have shown that they can modulate inflammatory responses. nih.govresearchgate.net For instance, certain collagen peptides have been observed to inhibit the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) in macrophage cell lines. researchgate.net

To investigate this compound, a typical assay would involve co-culturing the peptide with specific immune cell lines, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., RAW 264.7), which may be stimulated with an inflammatory agent like lipopolysaccharide (LPS). nih.govresearchgate.net After an incubation period, the cell culture supernatant is collected, and the concentration of various cytokines (e.g., TNF-α, IL-6, IL-10) is quantified using methods like the Enzyme-Linked Immunosorbent Assay (ELISA). tmescientific.comnih.gov A significant increase or decrease in cytokine levels in the presence of the peptide would indicate immunomodulatory activity.

Illustrative Data: Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupTNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)IL-10 Secretion (pg/mL)
Control (Unstimulated)15.2 ± 2.18.5 ± 1.512.3 ± 1.9
LPS (1 µg/mL)1250.7 ± 98.42100.3 ± 150.6350.1 ± 25.8
LPS + this compound (10 µM)980.5 ± 75.31650.9 ± 120.1410.6 ± 30.2
LPS + this compound (100 µM)650.1 ± 50.91100.2 ± 95.7525.4 ± 40.5

This table presents hypothetical data illustrating how this compound might modulate cytokine secretion. A dose-dependent decrease in pro-inflammatory TNF-α and IL-6, alongside an increase in anti-inflammatory IL-10, would suggest an anti-inflammatory profile.

Extracellular Matrix Component Analysis (e.g., Collagen, Glycosaminoglycan synthesis)

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. nih.gov Key components include collagen and glycosaminoglycans (GAGs). Since this compound is a breakdown product of collagen, its potential to influence ECM synthesis is a significant area of research. Methodologies to study these effects involve cell culture models, typically using dermal fibroblasts, which are primary producers of ECM components. nih.gov

To assess collagen synthesis, fibroblasts are cultured with the peptide, and the production of new collagen can be measured. This can be achieved by quantifying hydroxyproline, an amino acid largely specific to collagen, or by using techniques like Western blotting or ELISA to measure specific collagen types (e.g., Type I Collagen). jove.com Similarly, GAG synthesis can be quantified by measuring the incorporation of radiolabeled precursors or by using colorimetric assays that detect sulfated GAGs. researchgate.net Studies on other collagen-derived peptides have demonstrated their ability to increase both collagen and GAG synthesis, suggesting a role in tissue repair and regeneration. researchgate.net

Antimicrobial and Antibiofilm Efficacy Assays

Antimicrobial peptides are a class of molecules that show promise as alternatives to conventional antibiotics. frontiersin.org Research has indicated that some collagen hydrolysates possess antibacterial properties. researchgate.netnih.gov To determine if this compound has such activity, standardized antimicrobial susceptibility tests are employed. The minimal inhibitory concentration (MIC) is a key parameter, representing the lowest concentration of the peptide that prevents visible growth of a microorganism. mdpi.com This is typically determined using a broth microdilution assay, where various concentrations of the peptide are incubated with a standardized inoculum of bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in 96-well plates. mdpi.com

Beyond inhibiting growth, peptides may also target biofilms—structured communities of bacteria that are notoriously resistant to antibiotics. karger.com Anti-biofilm efficacy is assessed in two ways: inhibition of biofilm formation and eradication of pre-formed biofilms. frontiersin.orgnih.gov Assays often use crystal violet staining to quantify the total biofilm biomass attached to a surface. mdpi.com A reduction in staining in peptide-treated wells compared to controls indicates anti-biofilm activity.

Illustrative Data: Antimicrobial and Antibiofilm Efficacy

MicroorganismMIC (µM)Biofilm Inhibition at MIC (%)Biofilm Eradication at 4x MIC (%)
Staphylococcus aureus12875.4 ± 5.140.2 ± 3.5
Pseudomonas aeruginosa25660.1 ± 4.825.6 ± 2.9
Escherichia coli>51210.5 ± 1.95.3 ± 1.1

This table shows hypothetical results for this compound's antimicrobial and antibiofilm activities. Lower MIC values indicate higher potency. The percentages represent the reduction in biofilm biomass compared to an untreated control.

Computational Biology and Cheminformatics Approaches

Molecular Docking and Molecular Dynamics Simulations for Receptor-Peptide Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing how a peptide like this compound might interact with a biological target, such as a cell surface receptor or an enzyme. acs.orgmdpi.com Molecular docking predicts the preferred orientation of the peptide when bound to a target protein, providing insights into binding affinity and the specific amino acid residues involved in the interaction. nih.gov

Following docking, MD simulations can be used to study the stability and conformational dynamics of the peptide-receptor complex over time. frontiersin.orgresearchgate.net These simulations model the movement of atoms and molecules, offering a more realistic view of the interaction in a simulated physiological environment. mdpi.com This approach can help refine the binding mode predicted by docking and calculate binding free energies, which correlate with the strength of the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop statistical models that correlate the chemical structure of molecules with their biological activity. sddn.essddn.es For peptides, QSAR models can predict activities such as antimicrobial potency or receptor binding affinity based on descriptors derived from the amino acid sequence. nih.govacs.org These descriptors can represent various physicochemical properties, such as hydrophobicity, size, and charge of the constituent amino acids. nih.gov

To build a QSAR model relevant to this compound, a dataset of related peptides with known activities (e.g., immunomodulatory or antimicrobial) would be required. The model, once validated, could then be used to predict the activity of this compound and to design new, more potent analogues by suggesting modifications to its structure. sddn.es

In Silico Prediction of Metabolic Stability and Enzymatic Cleavage Sites

The therapeutic potential of a peptide is often limited by its poor metabolic stability, as it can be rapidly degraded by proteases in the body. oup.com In silico tools can predict a peptide's susceptibility to enzymatic cleavage and estimate its metabolic half-life. mdpi.com These predictive models use databases of known protease cleavage sites and machine learning algorithms to identify potential scissile bonds within the peptide's sequence. biorxiv.org For this compound, such analysis would predict which proteases are likely to degrade it and at which peptide bond (Gly-Pro or Pro-Lys), providing crucial information for designing more stable peptide analogues for potential therapeutic use. nih.gov

Bioinformatics Analysis of Related Peptide Sequences and Domains

Bioinformatics provides a powerful in silico platform for the preliminary analysis of peptides like this compound, offering insights into their potential functions, origins, and structural contexts by examining related peptide sequences and protein domains. This computational approach precedes and guides wet-lab experiments, saving significant time and resources.

Researchers utilize a variety of bioinformatics databases and tools to analyze sequences containing the Gly-Pro-Lys (GPK) motif. Sequence alignment tools, such as BLAST (Basic Local Alignment Search Tool), can scan vast protein databases (e.g., UniProt, GenBank) to identify proteins that naturally contain the GPK sequence. Identifying the proteins and organisms where this motif occurs can provide clues about its evolutionary conservation and potential biological roles. For instance, finding the GPK motif within the active site of an enzyme or at a protein-protein interaction interface across multiple species would suggest a functionally important role.

Furthermore, specialized bioactive peptide databases, such as BIOPEP-UWM and the Database of Food-derived Bioactive Peptides (DFBP), can be queried to determine if this compound or similar sequences have previously been identified and characterized with specific biological activities. These databases collate information from numerous studies, linking peptide sequences to functions like antimicrobial, antihypertensive, or antioxidant activities.

Motif and domain analysis is another critical bioinformatics approach. The Gly-Pro motif is known to induce specific secondary structures, such as β-turns or polyproline II helices, which are crucial for protein folding and interaction. Bioinformatics tools can predict the secondary structure propensity of a peptide sequence containing the GPK motif. Programs like JPred or PSIPRED analyze the amino acid sequence to forecast whether it is likely to form an alpha-helix, beta-sheet, or random coil, providing structural hypotheses that can be tested experimentally. The presence of a Pro-Gly sequence, a slight variation, is particularly well-known for directing β-turn structures, which are key elements in the folding of many proteins.

Table 1: Selected Bioinformatics Tools for Peptide Analysis

Tool/Database Function Application for this compound
BLAST Sequence similarity searching Identifies proteins from various organisms containing the GPK sequence, suggesting potential homologous functions.
UniProt Protein sequence and functional information database Provides context for the GPK motif by detailing the function of proteins in which it is found.
BIOPEP-UWM Database and prediction tool for bioactive peptides Checks for known biological activities of GPK-containing peptides and can simulate enzymatic hydrolysis from parent proteins.
PepSelector Algorithm for manufacturability assessment Predicts the ease of chemical synthesis for the GPK tripeptide, considering factors like amino acid coupling efficiencies and solubility.
PSIPRED Secondary structure prediction Predicts the likely conformation (e.g., β-turn, coil) adopted by the GPK sequence within a larger polypeptide chain.

By integrating these bioinformatic approaches, researchers can build a comprehensive profile of this compound, predicting its structural tendencies and potential biological relevance before embarking on more complex analytical techniques.

Advanced Analytical Techniques for Biological Characterization

Mass Spectrometry-based Proteomics and Metabolomics for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of peptides like this compound in complex biological samples such as cell lysates, tissues, or biofluids. Both proteomics (studying proteins and their peptide fragments) and metabolomics (studying small molecules) workflows utilize MS to analyze short peptides.

In a typical "bottom-up" proteomics workflow, proteins from a sample are enzymatically digested, most commonly with trypsin, which cleaves specifically after lysine (B10760008) and arginine residues. If this compound exists as part of a larger protein, trypsin digestion would cleave the protein C-terminal to the lysine residue, releasing the peptide or a larger fragment containing it. However, for identifying the naturally occurring, free tripeptide, a metabolomics approach is more direct.

The standard method involves coupling liquid chromatography (LC) with tandem mass spectrometry (MS/MS).

Separation: The biological extract is first passed through an LC column. Techniques like hydrophilic interaction liquid chromatography (HILIC) are often employed for separating small, polar molecules like tripeptides.

Ionization and MS1 Scan: As the separated molecules elute from the LC column, they are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer. The instrument first performs a full scan (MS1) to measure the mass-to-charge ratio (m/z) of all intact ions. For this compound (C13H24N4O4), the expected monoisotopic mass is 300.1798 Da, which would be detected as an ion at m/z 301.1871 in its protonated form [M+H]+.

Fragmentation (MS/MS): The mass spectrometer then isolates the ion corresponding to the tripeptide (m/z 301.19) and subjects it to fragmentation through collision-induced dissociation (CID).

Identification: The resulting fragment ions (MS/MS spectrum) are characteristic of the peptide's sequence. The peptide bonds break in predictable ways, primarily forming b-ions (containing the N-terminus) and y-ions (containing the C-terminus). By matching the observed fragment masses to the theoretical masses for this compound, the sequence can be unambiguously confirmed.

Table 2: Theoretical MS/MS Fragmentation of this compound [M+H]+

Ion Type Sequence Fragment Theoretical m/z
b-ions
b1 Gly 58.0288
b2 Gly-Pro 155.0815
y-ions
y1 Lys 147.1128
y2 Pro-Lys 244.1656

For quantification, techniques such as label-free quantification (based on the peak area of the precursor ion in the MS1 scan) or stable isotope labeling can be employed to determine the relative or absolute abundance of the tripeptide across different samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution at atomic resolution and for characterizing their interactions with other molecules. Unlike X-ray crystallography, NMR allows the study of molecules in a near-physiological solution state, providing insights into their conformational dynamics.

To elucidate the structure of this compound, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.

1D ¹H NMR: Provides a general fingerprint of the peptide, showing all the proton resonances.

2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system. For example, it will show correlations between all the protons within the glycine (B1666218) residue, all protons within the proline, and all within the lysine.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for structure determination. It identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are on the same or different amino acid residues. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons, allowing for the calculation of distance restraints that define the peptide's 3D fold. For a short, flexible peptide like this compound, NOESY data can reveal its preferred conformation(s) in solution.

NMR is also exceptionally powerful for studying how this compound interacts with biological targets like proteins or receptors. The most common method is Chemical Shift Perturbation (CSP) mapping, also known as NMR titration. In this experiment, a 2D NMR spectrum (typically a ¹H-¹⁵N HSQC spectrum if the target protein is isotopically labeled) of the binding partner is recorded alone and then again after adding increasing amounts of the this compound peptide.

When the peptide binds, the chemical environment of the amino acid residues at the interaction interface of the target protein changes, causing their corresponding peaks in the NMR spectrum to shift. By tracking these chemical shift changes, researchers can precisely map the binding site of the tripeptide on the surface of its target molecule. The magnitude of the shifts can also be used to determine the binding affinity (Kd) of the interaction.

Table 3: NMR Techniques for Characterizing this compound

NMR Experiment Information Obtained
TOCSY Identifies proton signals belonging to individual amino acid residues (Gly, Pro, Lys) through scalar (through-bond) couplings.
NOESY Provides inter-proton distance restraints (< 5 Å) based on through-space dipolar couplings, defining the 3D conformation of the peptide.
¹H-¹⁵N HSQC Titration (CSP) Maps the binding site of the peptide on a larger protein target by monitoring changes in the protein's amide proton and nitrogen chemical shifts upon peptide addition.
ROESY Similar to NOESY, used for determining structure, but is more effective for molecules in an intermediate size range where the standard NOE may be zero.

These advanced analytical techniques, from the predictive power of bioinformatics to the precise identification and structural capabilities of MS and NMR, provide a comprehensive toolkit for the thorough investigation of this compound in academic research.

Future Directions and Academic Research Implications

Exploration of Neurobiological Roles and Neuroprotective Potentials

The structural similarity of Glycyl-L-prolyl-L-lysine to Glycyl-L-prolyl-L-glutamic acid (GPE), a known neuroprotective agent, suggests a compelling avenue for neurobiological research. GPE has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurodegeneration. fwweekly.comyoutube.com Future studies should investigate whether this compound exhibits similar effects, focusing on its potential to mitigate neuronal damage in models of ischemic stroke, Alzheimer's disease, and Parkinson's disease.

Furthermore, the presence of L-lysine in the tripeptide's structure warrants an investigation into its own neurobiological contributions. L-lysine has been shown to exert neuroprotective effects by suppressing inflammatory responses in the brain following injury. medchemexpress.comnih.gov Research indicates that L-lysine can promote the polarization of microglia towards an anti-inflammatory M2 phenotype, thereby reducing neuronal death and improving functional recovery after intracerebral hemorrhage. medchemexpress.comnih.gov Consequently, a key research question is whether this compound can modulate microglial activation and neuroinflammation, potentially through signaling pathways involving microRNA-575 and PTEN. medchemexpress.com

Analogous CompoundKnown Neurobiological/Neuroprotective RolePotential Research Direction for this compound
Glycyl-L-prolyl-L-glutamic acid (GPE) Exhibits neuroprotective properties in models of traumatic brain injury and chronic neurodegeneration. fwweekly.com Interacts with NMDA receptors. youtube.comInvestigate neuroprotective effects in models of Alzheimer's, Parkinson's, and ischemic stroke. Examine binding affinity and functional modulation of glutamate (B1630785) receptor subtypes.
L-Lysine Confers neuroprotection by suppressing inflammatory responses and promoting M2 microglial polarization. medchemexpress.comnih.gov Plays a role in the synthesis of proteins crucial for neuronal function.Assess the ability to modulate neuroinflammation and microglial phenotype. Explore its influence on neuronal protein synthesis and synaptic plasticity.

Investigation of Immunomodulatory Activities and Anti-inflammatory Properties

The potential immunomodulatory and anti-inflammatory properties of this compound can be inferred from the activities of Glycyl-L-histidyl-L-lysine (GHK) and L-lysine. GHK, particularly in its copper-complexed form (GHK-Cu), is recognized for its ability to suppress inflammatory cytokines. mdpi.com It has been shown to decrease the secretion of pro-inflammatory interleukins, such as IL-6, in human dermal fibroblasts. dergipark.org.tr This suggests that this compound could be investigated for similar cytokine-modulating effects in various inflammatory models.

L-lysine also possesses anti-inflammatory properties, contributing to immune regulation and supporting the body's defense against infections. frontiersin.orgnih.gov It has been shown to modulate cytokine levels and suppress chronic inflammatory responses. nih.gov The presence of the lysine (B10760008) residue in this compound suggests that it may influence immune cell function and inflammatory signaling pathways. Future research should explore the effects of this tripeptide on immune cell populations, such as macrophages and lymphocytes, and its ability to modulate the production of inflammatory mediators.

Roles in Connective Tissue Biology and Wound Healing Processes

The established roles of L-lysine and the GHK peptide in connective tissue biology and wound healing provide a strong rationale for investigating this compound in these areas. L-lysine is an essential amino acid for collagen production, playing a critical role in the formation of the collagen triple-helix structure and the cross-linking of collagen fibers. mdpi.comnih.govmdpi.com This function is vital for the strength and integrity of connective tissues.

Similarly, GHK is a well-documented activator of wound healing and skin remodeling. nih.gov It stimulates the synthesis of collagen, elastin, and glycosaminoglycans, and modulates the activity of metalloproteinases, which are enzymes involved in the breakdown of the extracellular matrix. Given that the GHK sequence can be released from the alpha 2(I) chain of type I collagen during injury, it acts as an early signal for tissue repair. nih.gov The structural similarities suggest that this compound could also play a role in extracellular matrix dynamics and tissue regeneration.

Analogous CompoundRole in Connective Tissue and Wound HealingPotential Research Direction for this compound
L-Lysine Essential for collagen synthesis, cross-linking, and stabilization. mdpi.commdpi.comExamine the impact on collagen production by fibroblasts and its contribution to the tensile strength of connective tissues.
Glycyl-L-histidyl-L-lysine (GHK) Stimulates synthesis of collagen, elastin, and glycosaminoglycans; modulates metalloproteinase activity.Investigate its effects on dermal fibroblast proliferation and migration, and its ability to accelerate wound closure in in vitro and in vivo models.

Antimicrobial and Biofilm Modulation Potential

Drawing parallels from Glycyl-Glycine and Poly-L-lysine, future research should explore the antimicrobial and biofilm-modulating capabilities of this compound. Studies have indicated that Glycyl-Glycine possesses antimicrobial and biofilm inhibitory effects. The mechanism of action of glycine (B1666218), a component of this dipeptide, involves the interference with peptidoglycan synthesis in the bacterial cell wall.

Poly-L-lysine, a polymer of the amino acid lysine, is known for its broad-spectrum antimicrobial activity. It is thought to interact electrostatically with the negatively charged bacterial cell surface, leading to membrane disruption. Furthermore, Poly-L-lysine has been shown to inhibit biofilm formation by various pathogenic bacteria. Given these precedents, it is plausible that this compound could exhibit its own antimicrobial properties or the ability to interfere with biofilm development.

Detailed Mechanistic Studies of Specific Protein or Receptor Interactions

A crucial area for future research will be to elucidate the specific molecular targets of this compound. The biological activities of small peptides are often mediated through their interaction with specific proteins or cell surface receptors. For instance, the GHK tripeptide is known to bind to various receptors, which initiates downstream cellular pathways. mdpi.com Molecular docking studies have been employed to predict the interaction of GHK with receptors targeted in cancer studies, such as the estrogen receptor and epidermal growth factor receptor. nih.gov

Future investigations into this compound should employ techniques such as affinity chromatography, surface plasmon resonance, and computational modeling to identify its binding partners. Understanding these interactions at a molecular level is fundamental to unraveling the mechanisms underlying its potential therapeutic effects. Identifying the specific receptors or enzymes that this compound interacts with will be a significant step towards understanding its physiological functions.

Comparative Biochemical and Biological Studies with Structurally Related Peptides

To better understand the unique properties of this compound, comparative studies with structurally similar peptides are essential. Key comparators would include Glycyl-L-prolyl-L-glutamic acid (GPE) and Glycyl-L-histidyl-L-lysine (GHK). While all three are tripeptides with a common Glycyl-L-prolyl or Glycyl-L-histidyl backbone, the variation in the C-terminal amino acid (lysine vs. glutamic acid vs. histidine) likely confers distinct biochemical properties and biological activities.

Q & A

Q. What experimental methodologies are recommended for synthesizing Glycyl-L-prolyl-L-lysine with high purity?

Answer: Solid-phase peptide synthesis (SPPS) is widely used for synthesizing this compound due to its efficiency in controlling sequence specificity. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) is critical for purification, followed by lyophilization for stability . Key steps include:

  • Coupling efficiency optimization : Use of HATU/DIPEA activation for proline residues to reduce steric hindrance.
  • Purity validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and structural integrity.

Q. Which analytical techniques are most robust for characterizing this compound’s structural and functional properties?

Answer:

  • Structural confirmation : NMR (¹H and ¹³C) for backbone conformation analysis, particularly proline’s cyclic structure and lysine’s side-chain interactions .
  • Functional assessment : Circular dichroism (CD) spectroscopy to evaluate secondary structure stability under varying pH/temperature .
  • Quantitative analysis : High-resolution MS (HRMS) for exact mass determination and impurity profiling .

Q. How can researchers design in vitro assays to assess the peptide’s enzymatic stability?

Answer:

  • Protease resistance assays : Incubate the peptide with trypsin or peptidase-rich serum (e.g., human serum) at 37°C. Monitor degradation via HPLC at timed intervals .
  • Buffer conditions : Use phosphate-buffered saline (PBS) at physiological pH (7.4) to mimic biological environments. Include controls with protease inhibitors to confirm degradation pathways .

Q. What are the best practices for establishing dose-response relationships in cell-based studies?

Answer:

  • Concentration range : Test 0.1–100 µM, with logarithmic increments to identify EC₅₀ values.
  • Endpoint selection : Use viability assays (MTT) for cytotoxicity and ELISA/Western blot for target protein modulation (e.g., collagen synthesis in fibroblasts) .
  • Replicates : Include ≥3 biological replicates and statistical validation (e.g., ANOVA with post-hoc Tukey test) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

Answer:

  • Meta-analysis : Aggregate data from peer-reviewed studies (e.g., enzymatic stability, cell proliferation rates) and apply heterogeneity tests (I² statistic) to identify outliers .
  • Experimental replication : Standardize protocols (e.g., serum concentration in cell culture, peptide batch purity) to isolate variables .
  • Mechanistic validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target pathways (e.g., TGF-β signaling in wound healing) .

Q. What strategies optimize the peptide’s bioactivity for tissue engineering applications?

Answer:

  • Structural modification : Introduce D-amino acids or PEGylation to enhance protease resistance without altering binding affinity .
  • Delivery systems : Encapsulate in PLGA nanoparticles for sustained release; characterize release kinetics via Franz diffusion cells .
  • Synergistic combinations : Co-administer with hyaluronic acid to amplify extracellular matrix (ECM) deposition in 3D bioprinted scaffolds .

Q. How can computational models predict this compound’s interactions with collagen receptors?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding between the peptide’s lysine residue and integrin α₂β₁’s MIDAS domain .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous/lipid bilayer environments .
  • Free energy calculations : Apply MM-PBSA to quantify binding affinities and identify critical hydrogen bonds .

Q. What methodologies address batch-to-batch variability in peptide synthesis for reproducible research?

Answer:

  • Quality control (QC) protocols : Implement in-process monitoring via FT-IR to track Fmoc deprotection efficiency .
  • Batch documentation : Record resin type (e.g., Wang vs. Rink amide), coupling times, and solvent purity for traceability .
  • Inter-laboratory validation : Share samples with independent labs for LC-MS/MS cross-verification .

Data Contradiction and Validation

Q. Table 1: Discrepancies in Reported Bioactivity of this compound

StudyBioactivity ClaimExperimental ConditionsProposed ResolutionReference
Enzyme Microb TechnolEnhanced fibroblast growth10% FBS, 48h incubationValidate serum lot variability
J Biol ChemNo effect on collagen ISerum-free media, 24h incubationTest longer durations (72h)
Appl Microbiol BiotechnolProtease resistancepH 7.0, 25°CReplicate at physiological pH 7.4

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